molecular formula C20H14N2O2 B5854528 N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide

N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide

Cat. No.: B5854528
M. Wt: 314.3 g/mol
InChI Key: JWEZMUYXFVQOOL-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide is a chemical compound that belongs to the class of benzoxazole derivatives Benzoxazole is a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide typically involves the condensation of 2-aminophenol with benzoic acid derivatives. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the formation of the benzoxazole ring. The general reaction scheme is as follows:

  • Formation of Benzoxazole Ring:

    • 2-aminophenol reacts with benzoic acid in the presence of a dehydrating agent to form the benzoxazole ring.
    • Reaction conditions: Reflux in a suitable solvent (e.g., toluene) with POCl3 or PPA.
  • Amidation:

    • The benzoxazole derivative is then reacted with benzoyl chloride in the presence of a base such as triethylamine to form this compound.
    • Reaction conditions: Room temperature to mild heating, using a solvent like dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the benzoxazole ring to its reduced form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products:

    Oxidation: Formation of benzoxazole oxides.

    Reduction: Formation of reduced benzoxazole derivatives.

    Substitution: Formation of substituted benzoxazole derivatives with various functional groups.

Scientific Research Applications

N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole ring can interact with biological macromolecules, leading to inhibition or activation of specific pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

    N-[3-(benzimidazol-2-yl)phenyl]benzamide: Similar structure but with a benzimidazole ring instead of benzoxazole.

    N-[3-(benzothiazol-2-yl)phenyl]benzamide: Contains a benzothiazole ring, differing in the sulfur atom in the ring structure.

Uniqueness: N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide is unique due to the presence of the benzoxazole ring, which imparts distinct electronic and steric properties

Properties

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O2/c23-19(14-7-2-1-3-8-14)21-16-10-6-9-15(13-16)20-22-17-11-4-5-12-18(17)24-20/h1-13H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWEZMUYXFVQOOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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